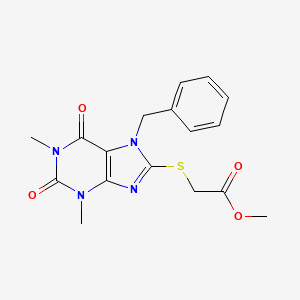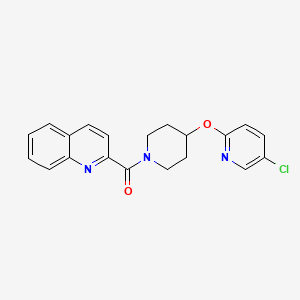
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a chloropyridinyl group, a piperidinyl group, and a quinolinyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring and the aromatic rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloropyridinyl and quinolinyl groups. These groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chloro group could make the compound more polar and influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone" have been studied for their synthesis and potential antimicrobial activity. For instance, a study by Mallesha and Mohana (2014) discussed the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. These compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of similar compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Further research on related compounds includes detailed structural and theoretical studies. For example, Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on compounds with a similar structural framework. These studies provide insight into the molecular structure, stability, and electronic properties of such compounds, which are essential for understanding their potential applications in materials science and molecular electronics (Karthik et al., 2021).
Spectroscopic Properties and Theoretical Analysis
Research by Al-Ansari (2016) on the effects of structure and environment on the spectroscopic properties of compounds similar to "this compound" demonstrates the role of substituents and molecular environment on the optical and electronic characteristics of these molecules. This research is pivotal in the design of molecules for optical applications, including sensors and organic electronics (Al-Ansari, 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target various proteins and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures The compound may bind to its target, causing conformational changes that affect the target’s function
Biochemical Pathways
Based on the structural similarities with other compounds, it could potentially affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins . Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.
Result of Action
Based on its structural similarities with other compounds, it could potentially have a range of effects, such as inhibiting enzyme activity, modulating signal transduction, or affecting gene expression .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-6-8-19(22-13-15)26-16-9-11-24(12-10-16)20(25)18-7-5-14-3-1-2-4-17(14)23-18/h1-8,13,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMQSPQPXBBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)


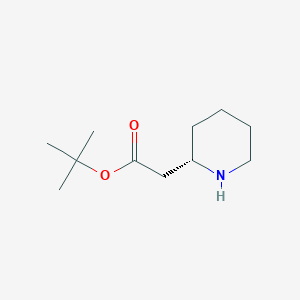
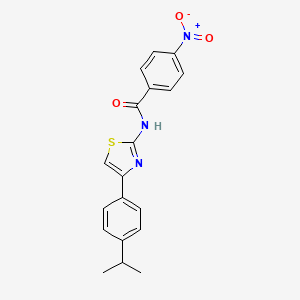
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
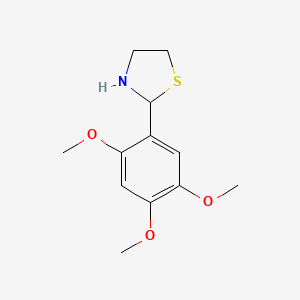

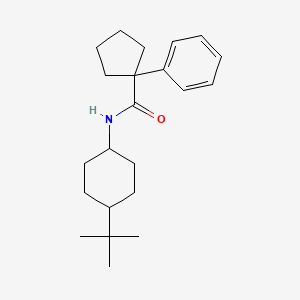
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)

